molecular formula C25H21N5O4 B5798606 N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide

N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide

Cat. No.: B5798606
M. Wt: 455.5 g/mol
InChI Key: YJFXZNMVGDCIBC-CVKSISIWSA-N
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Description

N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a phthalazinone core, a methoxyphenyl group, and a hydrazinecarbonyl linkage

Preparation Methods

The synthesis of N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

    Hydrazinecarbonyl Linkage Formation: The hydrazinecarbonyl linkage is formed by reacting the phthalazinone derivative with a hydrazine derivative under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate with benzoyl chloride or a similar reagent to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halides, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4/c1-34-18-13-11-16(12-14-18)15-26-29-25(33)22(27-23(31)17-7-3-2-4-8-17)21-19-9-5-6-10-20(19)24(32)30-28-21/h2-15,22H,1H3,(H,27,31)(H,29,33)(H,30,32)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXZNMVGDCIBC-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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